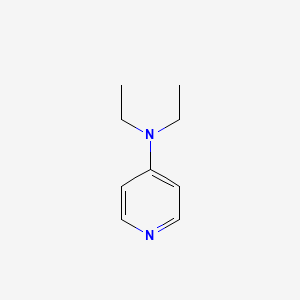

4-Diethylaminopyridine

Vue d'ensemble

Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is a highly efficient catalyst for acylation reactions .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A study has also shown the synthesis of 4-dimethylaminopyridinium salts of benzoates and a phenolate ion .Molecular Structure Analysis

The molecular formula of DMAP is C7H10N2 and it has a molar mass of 122.17 g/mol . The InChI key is VHYFNPMBLIVWCW-UHFFFAOYSA-N .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

DMAP appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It has a density of 0.906 g/mL at 25 °C . The solubility in water is 76 g/L at 25 ºC .Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-Diethylaminopyridine has been investigated for its chemical synthesis and properties. Potts and Winslow (1987) reported its preparation through a seven-step sequence, starting from pinacolone and using readily available reagents, which involves intermediates like acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987).

Neurophysiological Effects

Aminopyridines, including 4-Diethylaminopyridine, have been studied for their impact on neurophysiological functions. Wu et al. (2009) found that 4-Diethylaminopyridine and similar compounds directly stimulate high voltage-activated Ca2+ channels in neurons, which challenges the conventional view that these compounds facilitate synaptic and neuromuscular transmission by blocking Kv channels (Wu et al., 2009).

Spectroscopic and Photophysical Investigations

Szydłowska et al. (2007) conducted spectroscopic and photophysical studies on 4-Diethylaminopyridine, examining its interactions with protic solvents under supersonic jet conditions. This research provided insights into the changes in photophysics induced by the complexation of 4-Diethylaminopyridine with solvent molecules (Szydłowska et al., 2007).

Photochemical Transformations

The photochemical behavior of 4-Diethylaminopyridine and its derivatives has been explored. Williams et al. (1965) investigated the ultraviolet irradiation of these compounds, leading to various transformations like cis-trans isomerization and dimer formation. This research adds to the understanding of the photochemical properties of 4-Diethylaminopyridine and related compounds (Williams et al., 1965).

Drug Interaction and Molecular Mechanism Studies

Studies have also focused on the molecular mechanisms of 4-Diethylaminopyridine in different biological contexts. For instance, Connolly et al. (2004) explored its role as a selective inducible nitric oxide synthase inhibitor, providing insight into differential binding modes dependent on nitrogen substitution (Connolly et al., 2004).

Mécanisme D'action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

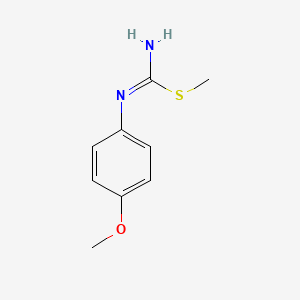

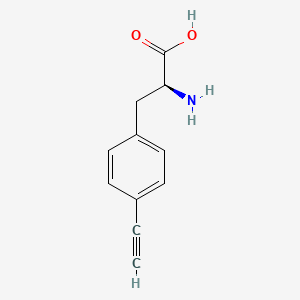

N,N-diethylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKLEQPZOCJQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472052 | |

| Record name | 4-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Diethylaminopyridine | |

CAS RN |

28405-79-0 | |

| Record name | 4-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.2]octane-2-methanol](/img/structure/B3050673.png)

![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)

![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)